molecular formula C13H20N2O B1473593 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol CAS No. 2007667-96-9

2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1473593
CAS No.: 2007667-96-9
M. Wt: 220.31 g/mol
InChI Key: FHPKBJQLUKITJL-UHFFFAOYSA-N
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Description

2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an aminophenyl group attached to a piperidine ring, which is further connected to an ethan-1-ol moiety

Mechanism of Action

Target of Action

It is noted that this compound is a piperidine derivative, a class of compounds known for their wide range of biological activities.

Mode of Action

It is mentioned that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . This suggests that it may interact with its targets to form a ternary complex, leading to the degradation of the target proteins.

Biochemical Analysis

Biochemical Properties

2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This interaction is crucial for the formation of ternary complexes that facilitate the degradation of target proteins. The nature of these interactions involves binding to specific sites on the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit glutaminase 1, an enzyme involved in the metabolism of glutamine, which is crucial for the proliferation of cancer cells . This inhibition leads to a reduction in the availability of glutamine, thereby affecting the growth and survival of cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as an inhibitor of glutaminase 1, binding to the enzyme and preventing its activity . This inhibition disrupts the metabolic pathways that rely on glutamine, leading to a decrease in the production of key metabolites required for cell growth and proliferation. Additionally, the compound’s interaction with PROTACs facilitates the degradation of target proteins, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of glutamine and other key metabolites . The compound’s inhibition of glutaminase 1 disrupts the metabolic flux, leading to changes in metabolite levels and affecting cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is crucial for its effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell determines its interactions with target enzymes and proteins, influencing its overall biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminophenyl Group: The aminophenyl group is introduced via a substitution reaction, where an appropriate aminophenyl precursor reacts with the piperidine ring.

    Attachment of the Ethan-1-ol Moiety: The ethan-1-ol group is attached through a nucleophilic substitution reaction, where an appropriate ethan-1-ol precursor reacts with the aminophenyl-piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aminophenyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)ethan-1-ol
  • 2-(Piperazin-1-yl)ethan-1-ol
  • 4-Piperidineethanol

Uniqueness

2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol is unique due to the presence of the aminophenyl group, which imparts specific chemical and biological properties. This distinguishes it from other piperidine derivatives, which may lack this functional group and, consequently, exhibit different reactivity and applications.

Properties

IUPAC Name

2-[1-(2-aminophenyl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-3-1-2-4-13(12)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPKBJQLUKITJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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